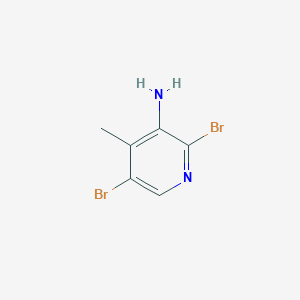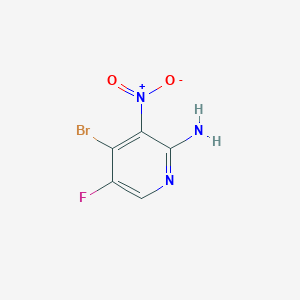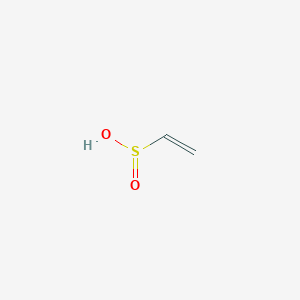
6-Chloro-5-fluoro-3,3'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-5-fluoro-3,3’-bipyridine is a bipyridine derivative with the molecular formula C10H6ClFN2.
Preparation Methods
The synthesis of 6-Chloro-5-fluoro-3,3’-bipyridine typically involves the coupling of pyridine derivatives. Common synthetic routes include:
Suzuki Coupling: This method involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.
Stille Coupling: This reaction uses an organotin compound and a halogenated pyridine, also catalyzed by palladium.
Negishi Coupling: This method involves the use of organozinc compounds and halogenated pyridines, catalyzed by nickel or palladium.
Ullmann Coupling: This reaction involves the homocoupling of halogenated pyridines using copper as a catalyst.
Industrial production methods often employ these coupling reactions under optimized conditions to achieve high yields and purity .
Chemical Reactions Analysis
6-Chloro-5-fluoro-3,3’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Coupling Reactions: As mentioned earlier, it can participate in coupling reactions to form larger bipyridine derivatives.
Common reagents used in these reactions include palladium catalysts, organotin compounds, organozinc compounds, and copper catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-5-fluoro-3,3’-bipyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-5-fluoro-3,3’-bipyridine involves its interaction with metal centers in catalytic processes. The compound coordinates with metal ions, forming stable complexes that facilitate various chemical reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
6-Chloro-5-fluoro-3,3’-bipyridine can be compared with other bipyridine derivatives such as:
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its applications in supramolecular chemistry.
5,5’-Dimethyl-2,2’-bipyridine: Used in the synthesis of metal-organic frameworks.
The uniqueness of 6-Chloro-5-fluoro-3,3’-bipyridine lies in its specific halogen substitutions, which impart distinct chemical properties and reactivity .
Properties
Molecular Formula |
C10H6ClFN2 |
|---|---|
Molecular Weight |
208.62 g/mol |
IUPAC Name |
2-chloro-3-fluoro-5-pyridin-3-ylpyridine |
InChI |
InChI=1S/C10H6ClFN2/c11-10-9(12)4-8(6-14-10)7-2-1-3-13-5-7/h1-6H |
InChI Key |
STIPUXXMZOQKHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(N=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoicacid,4-[(1E)-2-chloroethenyl]-,methylester](/img/structure/B13136213.png)
![[3,4'-Bipyridin]-5-amine, N-(2-pyrrolidinylmethyl)-](/img/structure/B13136218.png)
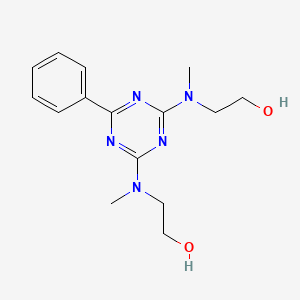
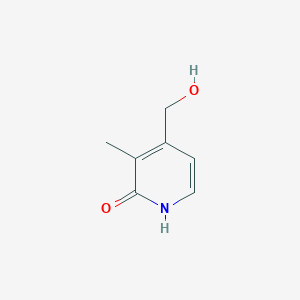
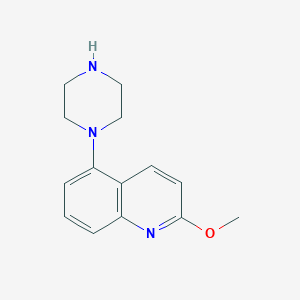
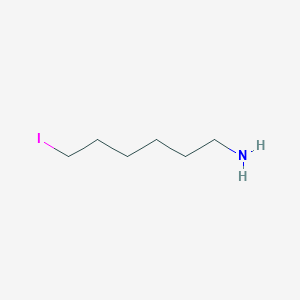
![3-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B13136241.png)
![8-[Acetyl(9H-fluoren-2-yl)amino]-2'-deoxyadenosine](/img/structure/B13136255.png)
![Benzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B13136270.png)
